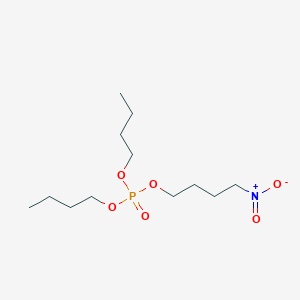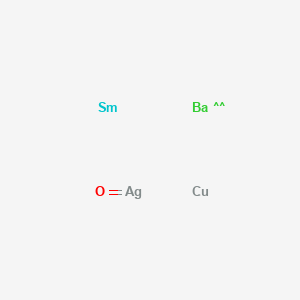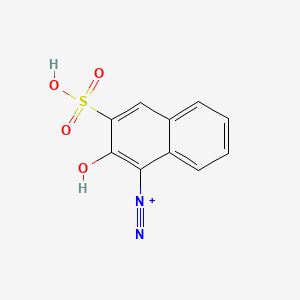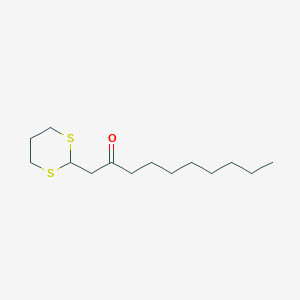
Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate is an organic compound with the molecular formula C9H9F5O4. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with pentafluoropropionic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetyl-4-oxopentanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate: Similar structure but without the acetyl group, leading to variations in reactivity and applications.
Uniqueness
Ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate is unique due to the presence of both the acetyl group and multiple fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116206-92-9 |
|---|---|
Molecular Formula |
C9H9F5O4 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
ethyl 2-acetyl-4,4,5,5,5-pentafluoro-3-oxopentanoate |
InChI |
InChI=1S/C9H9F5O4/c1-3-18-7(17)5(4(2)15)6(16)8(10,11)9(12,13)14/h5H,3H2,1-2H3 |
InChI Key |
ZTSKKENNWDQPHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)




![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)


![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
